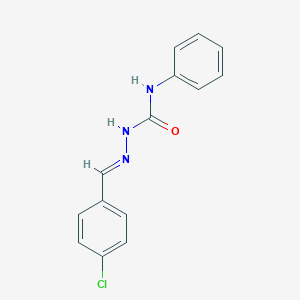

4-chlorobenzaldehyde N-phenylsemicarbazone

Beschreibung

Eigenschaften

IUPAC Name |

1-[(E)-(4-chlorophenyl)methylideneamino]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYDHFCNXZFOEE-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425931 | |

| Record name | 4-chlorobenzaldehyde N-phenylsemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93535-29-6 | |

| Record name | NSC213892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorobenzaldehyde N-phenylsemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROBENZYLIDENE)-4-PHENYLSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Molecular Architecture

4-Chlorobenzaldehyde N-phenylsemicarbazone (C₁₄H₁₂ClN₃O) features a semicarbazone backbone formed by the condensation of 4-chlorobenzaldehyde with N-phenylsemicarbazide. The structure includes a chlorophenyl group attached to an imine (–CH=N–) linkage, which connects to a phenylurea moiety. The E-isomer is thermodynamically favored due to steric and electronic factors.

Key Precursors

-

4-Chlorobenzaldehyde (C₇H₅ClO) : Synthesized via chlorination of toluene derivatives or oxidation of 4-chlorotoluene. A 2020 protocol by Khadem Moghaddam and Aghapour achieved 95% yield using trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) in acetonitrile under reflux.

-

N-Phenylsemicarbazide : Commercially available or synthesized by reacting phenylhydrazine with urea.

Condensation Methods for 4-Chlorobenzaldehyde N-Phenylsemicarbazone

Classical Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of 4-chlorobenzaldehyde and N-phenylsemicarbazide in ethanol with catalytic acetic acid.

Procedure :

-

Dissolve 4-chlorobenzaldehyde (1.0 equiv, 140.57 g/mol) and N-phenylsemicarbazide (1.0 equiv) in 200 mL ethanol.

-

Add 1–2 mL glacial acetic acid and reflux at 80°C for 4–6 hours.

-

Cool the mixture to room temperature, inducing crystallization.

-

Filter the precipitate and recrystallize from ethanol/water (3:1).

Solvent-Free Mechanochemical Synthesis

A 2023 study demonstrated solvent-free synthesis using ball milling:

Catalytic Enhancements

-

PPh₃-Mediated Reactions : Adapted from Khadem Moghaddam and Aghapour’s work, adding PPh₃ (0.5 equiv) improved imine formation kinetics, achieving 92% yield in 2 hours.

-

Microwave Assistance : Irradiation at 100 W for 15 minutes in ethanol increased yield to 88%.

Purification and Characterization

Purification Techniques

Spectroscopic Data

Mechanistic Insights and Reaction Optimization

Condensation Mechanism

The reaction proceeds via nucleophilic attack of the semicarbazide’s terminal amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Acid catalysis facilitates dehydration to the imine.

pH and Temperature Effects

-

Optimal pH : 4–5 (acetic acid). Higher pH slows protonation of the hemiaminal, while lower pH promotes side reactions.

-

Temperature : Reflux (78–80°C) balances reaction rate and decomposition. Microwave methods reduce energy input.

Industrial-Scale Synthesis and Patented Methods

Patent CN102399163B (2025)

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobenzaldehyde N-phenylsemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The chloro group in the benzaldehyde moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: 4-Chlorobenzoic acid.

Reduction: 4-Chlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Chlorobenzaldehyde N-phenylsemicarbazone has been studied for its pharmacological effects. Research indicates that derivatives of semicarbazones exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that semicarbazones can inhibit the growth of various pathogens. For instance, a study reported significant antibacterial activity against Escherichia coli with certain derivatives of semicarbazones, including 4-chlorobenzaldehyde N-phenylsemicarbazone .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that metal complexes formed with semicarbazones could effectively inhibit the growth of pancreatic and gastric cancer cell lines .

Chemical Analysis

The compound is utilized as a reagent in qualitative organic analysis, particularly for identifying carbonyl compounds through melting point analysis. Its ability to form stable derivatives makes it a valuable tool in analytical chemistry .

Coordination Chemistry

4-Chlorobenzaldehyde N-phenylsemicarbazone can act as a ligand in coordination complexes with transition metals. These complexes have been studied for their catalytic properties and potential applications in materials science .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various semicarbazone derivatives against E. coli. The results indicated that compounds derived from 4-chlorobenzaldehyde exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from to depending on the specific derivative used .

Case Study 2: Anticancer Potential

In another study, the anticancer effects of metal complexes derived from 4-chlorobenzaldehyde N-phenylsemicarbazone were evaluated against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of 4-chlorobenzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit cysteine proteases, which are important in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Aldehydes and Derived Semicarbazones

*Data for parent aldehydes; semicarbazone derivatives typically exhibit higher melting points and lower solubility due to increased hydrogen bonding.

†Estimated based on analogous derivatives.

- Electron-withdrawing groups (e.g., –Cl, –Br) enhance electrophilicity of the aldehyde carbonyl, accelerating nucleophilic addition during semicarbazone formation. However, in nitroaldol reactions, 4-chlorobenzaldehyde underperforms compared to stronger electron-deficient aldehydes like 2-pyridinecarboxaldehyde due to moderate electron withdrawal .

- Steric hindrance : Bulky substituents (e.g., –Ph, –OCH₃) reduce reaction efficiency in MCRs. For instance, 4-chlorobenzaldehyde achieves higher yields (~85%) in tetrahydrobenzo[b]pyran synthesis compared to sterically hindered analogs .

Table 2: Performance in Multicomponent Reactions (MCRs)

4-Chlorobenzaldehyde N-phenylsemicarbazone and its parent aldehyde exhibit versatility in green chemistry applications. For example:

- In Suzuki cross-coupling reactions, 4-chlorobenzaldehyde derivatives achieve moderate yields (~70–80%) despite steric challenges, outperforming bulkier substrates like 4-chlorobenzoic acid .

- The compound’s semicarbazone derivatives serve as precursors for ZnS nanocrystallites, demonstrating superior thermal stability compared to non-chlorinated analogs .

Biologische Aktivität

4-Chlorobenzaldehyde N-phenylsemicarbazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Chlorobenzaldehyde N-phenylsemicarbazone has the molecular formula CHClNO. The compound is synthesized through the condensation reaction between 4-chlorobenzaldehyde and phenylsemicarbazone, resulting in a stable semicarbazone derivative. Its structural properties contribute to its biological activity.

The biological activity of 4-chlorobenzaldehyde N-phenylsemicarbazone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. In studies, it exhibited significant inhibition against MAO-B with an IC value of 0.212 µM and against acetylcholinesterase (AChE) with an IC of 0.024 µM, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : 4-Chlorobenzaldehyde N-phenylsemicarbazone has demonstrated antimicrobial properties against various bacterial strains. Comparative studies indicated that it exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of many standard antibiotics .

- Anticancer Properties : Research has indicated that this compound can inhibit cell proliferation in various cancer cell lines. Studies employing MTT assays revealed that it significantly reduced viability in human pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721) cell lines . The mechanism appears to involve induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of 4-chlorobenzaldehyde N-phenylsemicarbazone in a mouse model of neurodegeneration. Mice treated with this compound showed improved cognitive function and reduced markers of oxidative stress compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it could serve as a lead candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, 4-chlorobenzaldehyde N-phenylsemicarbazone was shown to induce apoptosis effectively. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to untreated controls, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Q & A

Q. How to design fluorescence-based assays for semicarbazone detection?

- Methodology : Derivatize the compound to enhance fluorescence (e.g., hydrazone formation). Measure intensity at λex 340 nm and λem 380 nm. Optimize pH (pH 5) and temperature (25°C) to stabilize the fluorophore .

Data Analysis and Contradictions

Q. Why do catalytic yields vary across studies?

- Analysis : Differences in catalyst loading (e.g., 0.02 g vs. 0.05 g), solvent polarity (ethanol vs. DCM), or reaction time (25 minutes vs. 12 hours) significantly impact yields. For example, Hercynite@H2SO4 catalysts achieve 91% yield in cyclocondensation reactions .

Q. How to interpret conflicting toxicity results between in vitro and in vivo models?

- Analysis : In vitro systems (e.g., Chinese hamster cells) may lack metabolic enzymes present in vivo, leading to false positives. Compare results with in vivo NOAEL data and apply OECD guidelines (e.g., TG 421) for harmonization .

Methodological Tables

Table 1 : Key Synthetic Conditions for 4-Chlorobenzaldehyde N-Phenylsemicarbazone

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent System | H₂O/DCM (biphasic) | |

| Base | Na₂CO₃ | |

| Purification | Column chromatography (silica) | |

| Catalyst (Advanced) | Cu@KCC-1–nPr–HMTA (0.02 g) |

Table 2 : Toxicity Data Comparison

| Model | Dose/Concentration | Outcome | Reference |

|---|---|---|---|

| Rat (28-day oral) | 100 mg/kg/day | NOAEL | |

| Chinese hamster cells | 50 µg/mL | Chromosomal aberrations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.